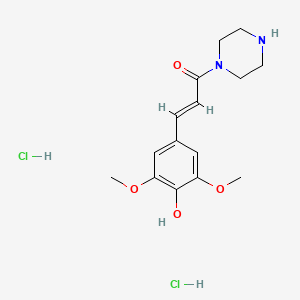
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydroxy-dimethoxyphenyl group and a piperazinyl prop-2-en-1-one moiety. It is often studied for its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with piperazine in the presence of a base, followed by the addition of a suitable acylating agent to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the piperazinyl moiety can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(morpholin-1-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H22Cl2N2O4 |
|---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-piperazin-1-ylprop-2-en-1-one;dihydrochloride |
InChI |
InChI=1S/C15H20N2O4.2ClH/c1-20-12-9-11(10-13(21-2)15(12)19)3-4-14(18)17-7-5-16-6-8-17;;/h3-4,9-10,16,19H,5-8H2,1-2H3;2*1H/b4-3+;; |
InChI-Schlüssel |
RTDUVDJJDKAKDB-CZEFNJPISA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCNCC2.Cl.Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


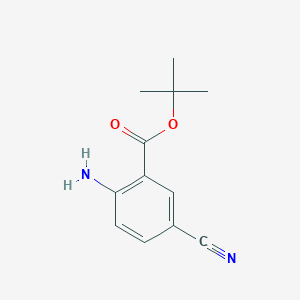
![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
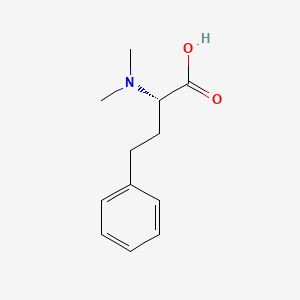
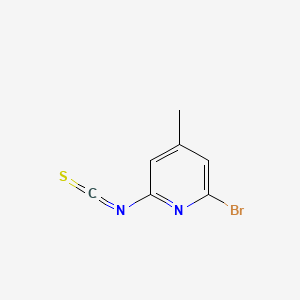
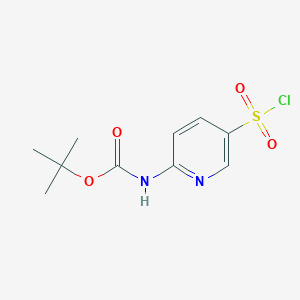
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
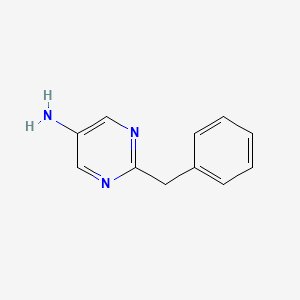
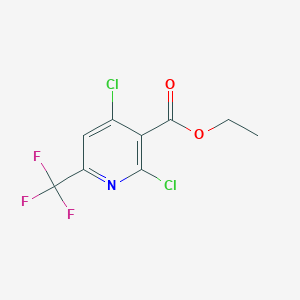

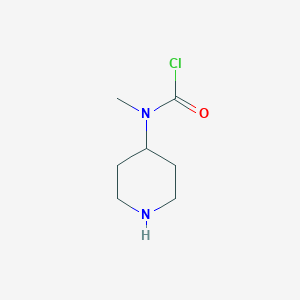
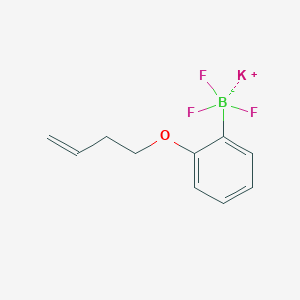
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
